molecular formula C15H10Cl2O B12080959 3-(2,6-Dichlorophenyl)-1-phenylprop-2-en-1-one CAS No. 81226-97-3

3-(2,6-Dichlorophenyl)-1-phenylprop-2-en-1-one

Cat. No.: B12080959
CAS No.: 81226-97-3
M. Wt: 277.1 g/mol
InChI Key: DBXDWKVTMRWZDM-MDZDMXLPSA-N
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Description

3-(2,6-Dichlorophenyl)-1-phenylprop-2-en-1-one is a chemical compound belonging to the class of chalcones Chalcones are open-chain flavonoids in which two aromatic rings are joined by a three-carbon α, β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 2,6-dichlorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide in ethanol. The reaction mixture is stirred at room temperature for several hours, leading to the formation of the desired chalcone .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The reaction is typically carried out in large reactors with efficient stirring and temperature control to ensure high yields and purity of the product. The product is then purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids, or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted chalcones or related derivatives.

Scientific Research Applications

Mechanism of Action

The biological activities of 3-(2,6-Dichlorophenyl)-1-phenylprop-2-en-1-one are attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For example, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • 6-(2,6-Dichlorophenyl)-pyrido[2,3-d]pyrimidin-7(8H)-one

Uniqueness

3-(2,6-Dichlorophenyl)-1-phenylprop-2-en-1-one stands out due to its unique combination of biological activities and chemical reactivity. Its dichlorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

81226-97-3

Molecular Formula

C15H10Cl2O

Molecular Weight

277.1 g/mol

IUPAC Name

(E)-3-(2,6-dichlorophenyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C15H10Cl2O/c16-13-7-4-8-14(17)12(13)9-10-15(18)11-5-2-1-3-6-11/h1-10H/b10-9+

InChI Key

DBXDWKVTMRWZDM-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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